molecular formula C16H12O B6324742 3-(Naphthalen-1-yl)phenol CAS No. 33104-28-8

3-(Naphthalen-1-yl)phenol

Cat. No.: B6324742
CAS No.: 33104-28-8
M. Wt: 220.26 g/mol
InChI Key: MFZDWVIWDAFDRL-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)phenol is an organic compound that belongs to the class of naphthalenes, which are characterized by two ortho-fused benzene rings. This compound is notable for its unique structure, where a phenol group is attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)phenol typically involves the reaction of naphthalene derivatives with phenol under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 3-(Naphthalen-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

3-(Naphthalen-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1-(Naphthalen-1-yl)ethanol: Similar in structure but with an ethanol group instead of a phenol group.

    2-(Naphthalen-1-yl)phenol: Another phenol derivative with the phenol group attached at a different position on the naphthalene ring.

    Naphthalene-1,4-diol: A dihydroxy derivative of naphthalene.

Uniqueness: 3-(Naphthalen-1-yl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenol group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZDWVIWDAFDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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